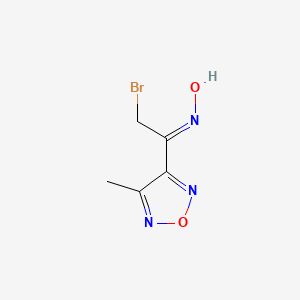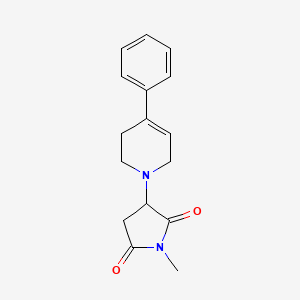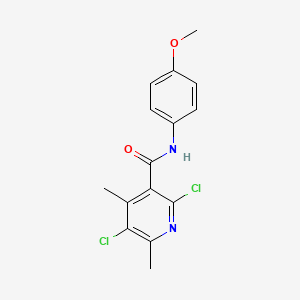
2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime is a chemical compound with the molecular formula C5H5BrN2O2. It is known for its unique structure, which includes a bromoacetyl group attached to a 4-methyl-1,2,5-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime typically involves the bromination of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group. The oxime formation is then achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The oxime group can be oxidized to form nitrile oxides.
Reduction Reactions: The oxime group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted ethanone derivatives.
Oxidation Reactions: The major products are nitrile oxides.
Reduction Reactions: The major products are amines.
Scientific Research Applications
2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
- 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one
Uniqueness
2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6BrN3O2 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
(NZ)-N-[2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-5(9-11-8-3)4(2-6)7-10/h10H,2H2,1H3/b7-4+ |
InChI Key |
POTLILZKUOOKLD-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NON=C1/C(=N/O)/CBr |
Canonical SMILES |
CC1=NON=C1C(=NO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole](/img/structure/B11087692.png)
![2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11087700.png)
![1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B11087702.png)
![5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11087710.png)
![1-{(E)-[2-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methoxybenzoate](/img/structure/B11087720.png)
![N-(4-chlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087723.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide](/img/structure/B11087728.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11087735.png)
![(4Z)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-(2,4-dinitrophenyl)-6-(4-methoxyphenyl)-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11087744.png)
![5-(2-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11087748.png)

![N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine](/img/structure/B11087767.png)

![4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11087775.png)
